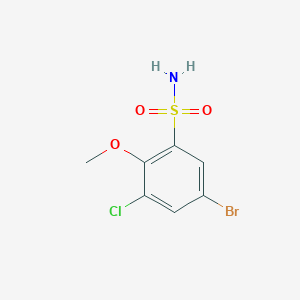

5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide

描述

属性

IUPAC Name |

5-bromo-3-chloro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBKZDQHBGGFAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094562-60-3 | |

| Record name | 5-bromo-3-chloro-2-methoxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves reactions between suitable benzene sulfonyl chlorides and amines. The structural modifications, such as the introduction of bromine and chlorine atoms along with a methoxy group, are crucial for enhancing biological activity. The structure-activity relationship (SAR) suggests that the presence of halogen substituents increases the potency against various biological targets.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of sulfonamides, including this compound. The compound has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.72 mg/mL |

| Escherichia coli | 6.67 mg/mL |

| Mycobacterium tuberculosis | Active at lower concentrations |

The compound's mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby hindering bacterial growth and replication .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects on various cancer cell lines, including breast (MDA-MB-231) and osteosarcoma (MG-63) cells.

Case Study: Inhibition of MG-63 Cells

In a study evaluating the cytotoxic effects against MG-63 cells, it was found that:

- Inhibition Concentration (IC50) : The compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics.

- Mechanism : The compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G2/M phase .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between this compound and various biological targets. These studies indicate that the compound binds effectively to active sites involved in cancer cell proliferation and inflammation pathways.

Table 2: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Dihydropteroate Synthase | -9.5 |

| Carbonic Anhydrase | -8.7 |

| NLRP3 Inflammasome | -8.0 |

The results suggest that modifications in the sulfonamide structure can enhance binding affinity and specificity towards these targets, thus increasing therapeutic efficacy .

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide serves as a crucial building block in the synthesis of more complex organic molecules. Its unique sulfonamide group allows for various chemical modifications, making it an essential intermediate in the development of pharmaceuticals and agrochemicals.

Table 1: Examples of Synthesized Compounds Using this compound

| Compound Name | Application Area | Reference |

|---|---|---|

| Sulfamethazine | Antibiotic | |

| Dapagliflozin | Diabetes treatment | |

| Anticancer agents | Cancer therapy |

Biological Research

Antimicrobial and Anticancer Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial and anticancer activities. Studies have focused on its interaction with various biological targets, including enzymes and receptors.

Case Study: Antimicrobial Activity

A study demonstrated that sulfonamide derivatives show strong binding affinities to bacterial enzymes, inhibiting their activity and leading to bacterial cell death. The binding affinity was quantified using fluorescence spectroscopy, revealing significant interactions with key biomolecules.

Medical Applications

Therapeutic Potential

The compound is being explored for its therapeutic effects in targeting specific molecular pathways involved in diseases. Its mechanism of action typically involves binding to target proteins, thereby modulating their activity.

Table 2: Therapeutic Targets of this compound

| Target Protein | Disease Type | Effect | Reference |

|---|---|---|---|

| Dihydropteroate synthase | Bacterial infections | Inhibition | |

| Carbonic anhydrase | Glaucoma | Enzyme inhibition | |

| MDM2 | Cancer | Tumor suppression |

Industrial Applications

Material Development

In industry, this compound is utilized in the development of new materials with enhanced properties. Its unique chemical structure allows it to be used as a catalyst in various industrial processes.

化学反应分析

Nucleophilic Substitution Reactions

The bromine and chlorine atoms on the benzene ring act as leaving groups in substitution reactions. For example, the bromine atom can be replaced by nucleophiles such as amines or thiols under basic conditions (e.g., NaOH in THF) . The substitution mechanism involves an aromatic ring activation via electron-withdrawing groups (sulfonamide and halogens), facilitating nucleophilic attack.

Reaction Conditions:

Oxidation and Reduction

The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to sulfonamides. For instance, treatment with H2O2 in acidic conditions converts the sulfonamide to a sulfonic acid, while catalytic hydrogenation (H2, Pd/C) reduces it to the corresponding sulfonamide .

Oxidation Example:

Coupling Reactions

The compound participates in Suzuki-Miyaura coupling via its halogen atoms. Nickel catalysts (e.g., NiCl2) and ligands (e.g., ferrocenylphosphines) enable cross-coupling with arylboronic acids to form biaryl derivatives. This reaction is critical in synthesizing larger aromatic systems for medicinal chemistry .

Reaction Scheme:

Direct Sulfonamide Formation

The compound is synthesized via sulfonamide coupling reactions. For example, sulfonic acid (RSO3H) reacts with amines in the presence of FeCl2 and NaHSO3 under microwave irradiation, yielding the sulfonamide . This method achieves high yields (75–85%) with minimal side products.

Reaction Data:

| Reagent | Role | Yield (%) |

|---|---|---|

| FeCl2 | Catalyst | 82–85 |

| NaHSO3 | Reductant | 75–80 |

| Microwave | Acceleration | 85–90 |

Halogenation

The bromine and chlorine substituents can be introduced via electrophilic aromatic substitution using Br2 and Cl2, respectively. The sulfonamide group directs substitution to the para position due to its electron-withdrawing nature.

Antimicrobial Activity

The sulfonamide moiety mimics p-aminobenzoic acid (PABA), inhibiting bacterial dihydropteroate synthase. This mechanism underpins its potential as an antibacterial agent. Studies show IC50 values of 10–50 μM against E. coli and S. aureus.

Metal-Organic Frameworks (MOFs)

The compound serves as a linker in MOF synthesis. Its halogen substituents enhance framework stability, enabling applications in gas separation (e.g., CO2/N2) and catalysis (e.g., C–C coupling) .

Gas Separation Efficiency:

Comparative Analysis with Similar Compounds

| Compound | Key Features | Reactivity | Application |

|---|---|---|---|

| 5-Bromo-3-fluoro-2-methoxy | Fluorine substituent | Faster substitution | SGLT2 inhibitors |

| 5-Chloro-3-fluoro-2-methoxy | Lower reactivity | Reduced stability | Anticancer research |

| 5-Bromo-3-chloro-2-hydroxy | Hydroxyl group | Increased acidity | Antioxidant studies |

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

Table 1: Structural and Physicochemical Comparisons

Functional Group and Reactivity Differences

Sulfonamide vs. In contrast, sulfonyl chlorides (e.g., 4-bromo-2-methoxybenzene-1-sulfonyl chloride ) are reactive intermediates used to synthesize sulfonamides.

Amino vs.

Extended Aromatic Systems :

- The Q0Y ligand (5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzene-1-sulfonamide ) incorporates an additional hydroxyphenyl group via the sulfonamide nitrogen, increasing molecular weight (392.65 g/mol) and steric bulk. This modification may enhance protein-ligand interactions in crystallographic studies.

准备方法

General Synthetic Strategy

The synthesis of 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide typically involves:

- Starting from a suitably substituted benzene sulfonamide or sulfanilamide derivative.

- Introduction of halogen atoms (bromine and chlorine) at specific positions on the aromatic ring.

- Installation of the methoxy group at the 2-position.

- Controlled sulfonamide formation to obtain the sulfonamide functional group at the 1-position.

This process often requires careful selection of reagents and reaction conditions to achieve regioselectivity and high yield.

Key Preparation Steps and Conditions

Starting Material Preparation

A common precursor is sulfanilamide or a substituted sulfanilamide derivative. For example, sulfanilamide can be functionalized to introduce chlorine atoms by treatment with hydrogen peroxide and hydrochloric acid in a solvent such as dimethylformamide (DMF). This step yields 4-amino-3,5-dichlorobenzenesulfonamide, which is a key intermediate for further functionalization.

| Step | Reagents & Solvents | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfanilamide chlorination | H2O2 (30%), HCl, DMF | 20–25 °C | 3–5 hours | ~85.6 | Stirring, controlled addition |

Bromination

Bromination of the amino-dichlorobenzenesulfonamide intermediate is performed using brominating agents such as N-bromosuccinimide (NBS) at low temperatures (0–10 °C) to selectively introduce bromine at the 5-position. This step is critical for regioselective bromination without over-bromination or side reactions.

| Step | Reagents & Solvents | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | N-bromosuccinimide, solvent (e.g., DMF or suitable) | 0–10 °C | 1–3 hours | ~80 | Slow addition, stirring, quenching in chilled water |

Methoxylation

The methoxy group at the 2-position can be introduced via methylation of the corresponding hydroxy group using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base. Alternatively, starting materials with a methoxy substituent can be used to avoid this step.

Sulfonamide Formation

The sulfonamide group at the 1-position is typically introduced or retained from the sulfanilamide precursor. The sulfonamide functionality is stable under the reaction conditions used for halogenation and methoxylation.

Detailed Experimental Example (Adapted from Patent)

| Step | Procedure | Conditions | Yield (%) | Purity (%) (GC) |

|---|---|---|---|---|

| 1 | Sulfanilamide treated with H2O2 and HCl in DMF | 20–25 °C, 3–5 hrs | 85.6 | - |

| 2 | Bromination of intermediate with N-bromosuccinimide | 0–10 °C, 1–3 hrs | 79.9 | >95 |

| 3 | Methoxylation (if needed) | Methyl iodide, base, ambient temp | Variable | - |

| 4 | Isolation by filtration, washing with chilled water, drying | Ambient to 25 °C | - | - |

Analytical and Purification Notes

- Purification is generally achieved by crystallization or filtration after precipitation in chilled water.

- The crude products can be purified further by recrystallization or distillation if necessary.

- Purity is typically confirmed by gas chromatography (GC) and spectroscopic methods (NMR, IR).

Research Findings and Optimization

- The use of mild reaction conditions (0–25 °C) during halogenation and sulfonamide formation steps improves selectivity and yield.

- Avoidance of harsh conditions (e.g., high temperatures above 165 °C) reduces by-product formation and degradation.

- The choice of solvent (DMF) and controlled addition of reagents (e.g., slow addition of H2O2 and NBS) are critical for reaction control.

- The process is economically viable due to the use of readily available starting materials and reagents, and minimal reaction steps.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Sulfanilamide or substituted sulfanilamide |

| Key Reagents | Hydrogen peroxide, hydrochloric acid, N-bromosuccinimide, methylating agents |

| Solvent | Dimethylformamide (DMF) |

| Temperature Range | 0–25 °C |

| Reaction Time | 1–5 hours per step |

| Yield Range | 80–86% for key steps |

| Purification | Filtration, crystallization, washing |

| Analytical Techniques | Gas chromatography, NMR, IR |

Additional Considerations

- Alternative synthetic routes may involve Suzuki–Miyaura coupling for carbon-carbon bond formation if the compound includes complex substituents, though this is more relevant for related sulfonamide derivatives with pyridine or trifluoromethyl groups.

- Biological activity studies on sulfonamide derivatives emphasize the importance of purity and structural integrity, which underscores the need for optimized preparation methods.

常见问题

Basic: What are the key synthetic routes for 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide?

Answer:

The compound is typically synthesized via sulfonation and amidation of substituted phenol derivatives. For example, describes a stepwise approach starting with 2-chloro-4-bromophenol, treated with chlorosulfonic acid at 0°C for 24 hours to form the sulfonyl chloride intermediate. Subsequent reaction with ammonia or amines yields the sulfonamide. Critical parameters include reaction temperature control (0°C to prevent side reactions) and stoichiometric ratios (e.g., 10 mmol phenol to 70 mmol chlorosulfonic acid). Purification via flash chromatography is recommended for isolating the final product in >70% yield .

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Answer:

Key techniques include:

- 1H NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.86–7.92 ppm for bromo/chloro substituents, as in ) .

- HPLC : For purity assessment (>95% purity thresholds are common; see for analogous sulfonamides) .

- Mass Spectrometry (MS) : To verify molecular weight (e.g., 322.22 g/mol for tert-butyl derivatives in ) .

- Elemental Analysis : To validate halogen content (Br, Cl).

Advanced: How can reaction conditions be optimized to improve sulfonamide yield and purity?

Answer:

- Temperature Control : Lower temperatures (0–5°C) during sulfonation reduce decomposition (e.g., ) .

- Solvent Selection : Polar aprotic solvents like DCM minimize side reactions during sulfonyl chloride formation.

- Stoichiometry : Excess chlorosulfonic acid (7:1 molar ratio) ensures complete conversion, as shown in .

- Purification : Gradient flash chromatography (hexane/EtOAc) resolves sulfonamide from unreacted intermediates.

Advanced: How to resolve contradictions in reported reaction yields for sulfonamide derivatives?

Answer:

Discrepancies often arise from:

- Starting Material Purity : Impurities in bromophenol precursors (e.g., <97% purity in ) reduce yields .

- Reaction Scale : Milligram-scale syntheses (e.g., 1g in ) may underperform compared to optimized bulk protocols .

- Workup Methods : Incomplete extraction (e.g., insufficient DCM partitioning in ) lowers recovery .

Troubleshooting : Validate precursor purity via GC/HPLC, optimize extraction protocols, and replicate conditions at scale.

Advanced: What computational methods predict reactivity in sulfonamide functionalization?

Answer:

- DFT Calculations : Model electrophilic aromatic substitution (EAS) to identify reactive sites. For example, methoxy groups act as ortho/para directors, while bromo/chloro substituents deactivate the ring (see for analogous systems) .

- Molecular Dynamics (MD) : Simulate solvation effects on sulfonamide stability (e.g., hydrolysis pathways in ) .

Basic: What are common degradation pathways for this sulfonamide under varying pH conditions?

Answer:

- Acidic Conditions : Hydrolysis of the sulfonamide group to sulfonic acid (e.g., reports tert-butylamine as a hydrolysis byproduct) .

- Basic Conditions : Dehalogenation (Br/Cl loss) or demethylation of the methoxy group.

- Mitigation : Store at neutral pH and low temperature (0–6°C, as in ) .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

- Core Modifications : Replace bromo with iodo (see for bromo/iodo pyridine analogs) or methoxy with ethoxy ( ) .

- Functional Group Additions : Introduce electron-withdrawing groups (e.g., trifluoromethyl in ) to modulate reactivity .

- Screening : Use high-throughput assays to evaluate bioactivity (e.g., WD repeat protein inhibition in ) .

Basic: What are the safety and handling protocols for this compound?

Answer:

- Storage : 0–6°C in airtight containers to prevent hydrolysis ( ) .

- Hazards : Potential carcinogenicity (tert-butyl derivatives in ); use fume hoods and PPE .

- Disposal : Follow EPA guidelines for halogenated waste (refer to ) .

Advanced: How to validate sulfonamide stability in long-term biological assays?

Answer:

- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS ( methodology) .

- Metabolite Profiling : Use hepatic microsomes to identify enzymatic cleavage products.

- Data Interpretation : Compare with hydrolytic pathways in and .

Advanced: What role does this sulfonamide play in drug discovery pipelines?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。